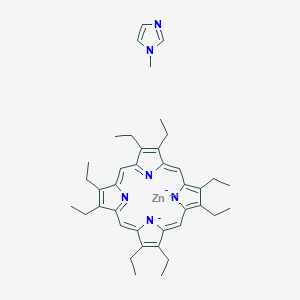![molecular formula C18H34O3Si B056078 4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one CAS No. 119018-20-1](/img/structure/B56078.png)
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
DBM exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. DBM also activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, DBM targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.
Biochemical and Physiological Effects:
DBM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and animal models, including in the brain, liver, and kidneys. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using biochemical and molecular biology techniques. However, DBM also has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, DBM can exhibit off-target effects, which may complicate its interpretation in experimental settings.
将来の方向性
There are several future directions for the study of DBM. One area of research is the development of more potent and selective analogs of DBM that can overcome its limitations in vivo. Another area of research is the investigation of the potential synergistic effects of DBM with other natural compounds or conventional therapies. Additionally, the study of the molecular mechanisms underlying the effects of DBM in different cell types and disease models can provide insights into its therapeutic potential. Finally, the translation of DBM into clinical trials for various diseases, such as cancer and diabetes, can provide valuable information on its safety and efficacy in humans.
合成法
DBM can be synthesized through a simple reaction between benzoyl chloride and cyclohexanone in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
科学的研究の応用
DBM has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
特性
CAS番号 |
119018-20-1 |
|---|---|
製品名 |
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
分子式 |
C18H34O3Si |
分子量 |
326.5 g/mol |
IUPAC名 |
4-[1,2-dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C18H34O3Si/c1-15-8-7-9-17(18(15,3)11-10-16(2)19)21-14-20-12-13-22(4,5)6/h10-11,15,17H,7-9,12-14H2,1-6H3 |
InChIキー |
YSKBQKHQCSNFEA-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
正規SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
同義語 |
(3E)-4-(1,2-Dimethyl-6-([2-(trimethylsilyl)ethoxy]methoxy)cyclohexyl)- 3-buten-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





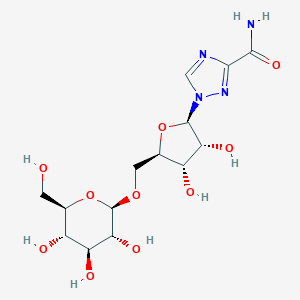
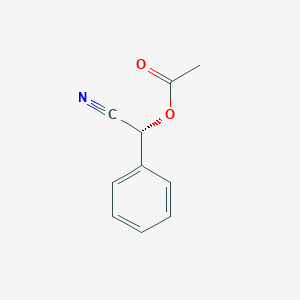
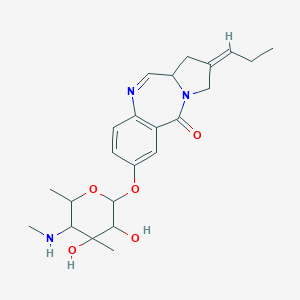
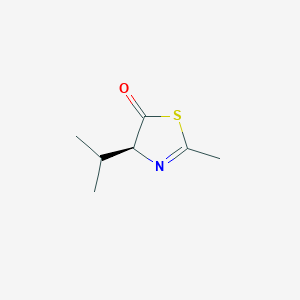
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
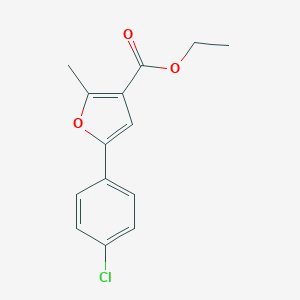
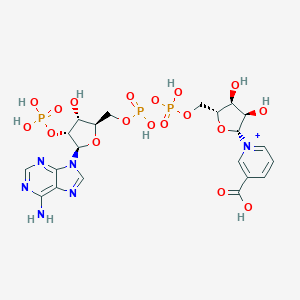
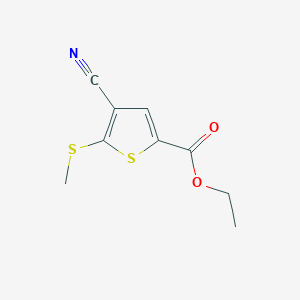

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
